1-N-(5-nitroquinolin-8-yl)propane-1,2-diamine;hydrochloride
Description
1-N-(5-nitroquinolin-8-yl)propane-1,2-diamine;hydrochloride is a chemical compound that belongs to the class of nitroquinolines and derivatives It is characterized by the presence of a nitro group attached to a quinoline moiety, which is further linked to a propane-1,2-diamine structure
Properties
IUPAC Name |
1-N-(5-nitroquinolin-8-yl)propane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2.ClH/c1-8(13)7-15-10-4-5-11(16(17)18)9-3-2-6-14-12(9)10;/h2-6,8,15H,7,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUGEUWBOQUQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(5-nitroquinolin-8-yl)propane-1,2-diamine;hydrochloride can be achieved through several methods. One common approach involves the reaction of 5-nitroquinoline with propane-1,2-diamine under specific conditions. The reaction typically requires the use of a suitable solvent, such as ethanol, and a catalyst, such as stannous chloride dihydrate . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
1-N-(5-nitroquinolin-8-yl)propane-1,2-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophilic reagents such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
1-N-(5-nitroquinolin-8-yl)propane-1,2-diamine;hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-N-(5-nitroquinolin-8-yl)propane-1,2-diamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation . By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the nitro group can undergo redox reactions, generating reactive oxygen species that contribute to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
N’,N’-diethyl-N-(5-nitroquinolin-8-yl)ethane-1,2-diamine;hydrochloride: A similar compound with diethyl groups instead of propane-1,2-diamine.
7-chloroquinoline derivatives: Compounds with similar quinoline structures but different substituents, such as chloro groups.
Uniqueness
1-N-(5-nitroquinolin-8-yl)propane-1,2-diamine;hydrochloride is unique due to its specific combination of a nitroquinoline moiety and a propane-1,2-diamine structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
